N-(6-bromo-1,3-benzothiazol-2-yl)acetamide
Description
Thematic Significance of Benzothiazole (B30560) Scaffolds in Medicinal Chemistry
The benzothiazole scaffold, a bicyclic heterocyclic system composed of a benzene (B151609) ring fused to a thiazole (B1198619) ring, is of paramount significance in medicinal chemistry. nih.govderpharmachemica.com This structural motif is present in a wide array of biologically active compounds, both natural and synthetic. nih.gov The versatility of the benzothiazole ring allows for substitutions at various positions, leading to a diverse range of pharmacological activities. benthamdirect.com
Benzothiazole derivatives have been extensively investigated and have shown a broad spectrum of biological effects, including:
Antimicrobial nih.gov
Anticancer derpharmachemica.com
Anti-inflammatory nih.gov
Anticonvulsant nih.gov
Antidiabetic nih.gov
Antitubercular nih.gov
Antiviral nih.gov
Analgesic nih.gov
Antioxidant activities benthamdirect.com
The development of drugs containing the benzothiazole nucleus has been a rapid and highly active area of research. pcbiochemres.com The structural diversity and proven pharmacological potential of these compounds make them an attractive starting point for the design and discovery of new therapeutic agents. benthamdirect.comjchemrev.com
Contextualization of N-(6-bromo-1,3-benzothiazol-2-yl)acetamide within Contemporary Research
This compound serves as a key building block in contemporary medicinal chemistry research. A notable example is its use as a precursor in the synthesis of a novel series of N-(6-arylbenzo[d]thiazol-2-yl)acetamides. nih.govresearchgate.net In a 2016 study, this compound was utilized in palladium-catalyzed Suzuki cross-coupling reactions to generate a library of derivatives with various aryl groups at the 6-position. nih.govresearchgate.net
The primary focus of this research was to evaluate the biological activities of these newly synthesized compounds, particularly as urease inhibitors. nih.govresearchgate.net Urease is an enzyme that catalyzes the hydrolysis of urea and is implicated in the pathogenesis of diseases caused by microorganisms like Helicobacter pylori. scielo.br The study found that the derivatives of this compound exhibited significant urease inhibition, with some compounds showing more potent activity than the standard inhibitor, thiourea. researchgate.net
In addition to urease inhibition, the synthesized derivatives were also assessed for their antioxidant, haemolytic, and antibacterial activities, demonstrating moderate to good results in these bioassays. nih.govresearchgate.net This research highlights the importance of this compound as a valuable intermediate for generating libraries of compounds with diverse biological activities, particularly in the search for new enzyme inhibitors. nih.govresearchgate.netnih.gov
Below is a table summarizing the synthesis of various N-(6-arylbenzo[d]thiazol-2-yl)acetamides from this compound and their corresponding yields as reported in the aforementioned study.
| Entry | Aryl Boronic Acid/Pinacol (B44631) Ester | Product | Yield (%) |
| 3a | Phenyl boronic acid | N-(6-phenylbenzo[d]thiazol-2-yl)acetamide | 80 |
| 3b | p-tolyl boronic acid | N-(6-(p-tolyl)benzo[d]thiazol-2-yl)acetamide | 85 |
| 3c | p-chlorophenyl boronic acid | N-(6-(4-chlorophenyl)benzo[d]thiazol-2-yl)acetamide | 81 |
| 3d | p-methoxyphenyl boronic acid | N-(6-(4-methoxyphenyl)benzo[d]thiazol-2-yl)acetamide | 75 |
| 3e | 3-nitrophenyl boronic acid | N-(6-(3-nitrophenyl)benzo[d]thiazol-2-yl)acetamide | 78 |
| 3f | 2,4-dichlorophenyl boronic acid | N-(6-(2,4-dichlorophenyl)benzo[d]thiazol-2-yl)acetamide | 70 |
| 3g | 3,4-dimethylphenyl boronic acid | N-(6-(3,4-dimethylphenyl)benzo[d]thiazol-2-yl)acetamide | 73 |
| 3h | Naphthalene-1-boronic acid | N-(6-(naphthalen-1-yl)benzo[d]thiazol-2-yl)acetamide | 83 |
Data sourced from Gull et al., 2016. nih.govresearchgate.net
The following table presents the urease inhibition activity (IC₅₀ values) of the synthesized N-(6-arylbenzo[d]thiazol-2-yl)acetamides.
| Compound | Urease Inhibition IC₅₀ (µM) |
| 3a | 18.5 ± 0.25 |
| 3b | 16.5 ± 0.15 |
| 3c | 17.0 ± 0.20 |
| 3d | 17.5 ± 0.10 |
| 3e | 18.0 ± 0.21 |
| 3f | 19.0 ± 0.30 |
| 3g | 17.8 ± 0.18 |
| 3h | 18.2 ± 0.28 |
| Thiourea (Standard) | 21.5 ± 0.12 |
Data sourced from Gull et al., 2016. researchgate.net
Historical Perspectives and Evolution of Research on This Compound
The history of this compound is intrinsically linked to the broader history of benzothiazole synthesis. The first synthesis of a benzothiazole derivative was reported in the late 19th century. researchgate.net Since then, a multitude of synthetic methods have been developed for this class of compounds. Common synthetic routes often involve the condensation of 2-aminobenzenethiol with various reagents such as carboxylic acids, acid chlorides, or aldehydes. wikipedia.orgnih.gov
While the specific discovery of this compound is not well-documented in early literature, its synthesis follows established chemical principles. The preparation of 2-acetamido benzothiazoles has been a subject of interest for their potential biological activities. eie.grasianpubs.org The introduction of a bromine atom at the 6-position is a strategic modification that allows for further functionalization, as demonstrated by the Suzuki cross-coupling reactions in the 2016 study. nih.govresearchgate.net
The evolution of research on this compound reflects the progression of medicinal chemistry, moving from the synthesis of core scaffolds to their elaboration into diverse libraries of molecules for biological screening. The use of this compound as a reactive intermediate in modern synthetic methodologies like palladium-catalyzed cross-coupling reactions exemplifies its current role in the quest for novel therapeutic agents. nih.govresearchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(6-bromo-1,3-benzothiazol-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2OS/c1-5(13)11-9-12-7-3-2-6(10)4-8(7)14-9/h2-4H,1H3,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVCKQTVKWZSELH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC2=C(S1)C=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of N 6 Bromo 1,3 Benzothiazol 2 Yl Acetamide
Direct Synthetic Routes for N-(6-bromo-1,3-benzothiazol-2-yl)acetamide
The preparation of this compound is primarily achieved through direct and efficient synthetic pathways. These methods are favored for their high yields and the ready availability of starting materials.
Acylation of 6-Bromo-1,3-benzothiazol-2-amine with Acetylating Reagents
The most common and straightforward method for the synthesis of this compound involves the acylation of 6-bromo-1,3-benzothiazol-2-amine. researchgate.netsemanticscholar.orgresearchgate.net This reaction is typically carried out using acetylating reagents such as acetic anhydride (B1165640) or acetyl chloride. semanticscholar.orgyoutube.com The process is often conducted in an aqueous medium, which offers an environmentally benign alternative to traditional organic solvents. semanticscholar.org The reaction proceeds by the nucleophilic attack of the primary amine group of the benzothiazole (B30560) on the carbonyl carbon of the acetylating agent. youtube.com The use of a base, such as sodium bicarbonate, can facilitate the reaction by neutralizing the acidic byproduct. semanticscholar.org This method is highly efficient, often resulting in high yields of the desired product, which can sometimes precipitate directly from the reaction mixture, simplifying purification. semanticscholar.org
Another variation involves the reaction of 6-bromo-1,3-benzothiazol-2-amine with bromoacetyl bromide to first form an intermediate, which can then be further manipulated. nih.gov The choice of acetylating agent and reaction conditions can be tailored to optimize the yield and purity of the final product.
Multi-Step Synthesis Involving Cyclization and Subsequent Derivatization
While direct acylation is prevalent, multi-step sequences that first construct the 6-bromobenzothiazole (B1273717) ring followed by functionalization are also employed. One such pathway begins with the reaction of 4-bromophenylhydrazine hydrochloride with N-(3-oxocyclohexyl) acetamide (B32628) in glacial acetic acid. This reaction, upon heating, leads to the formation of a carbazole (B46965) derivative, showcasing a Fischer indole (B1671886) synthesis type of cyclization. prepchem.com Although this specific example leads to a different heterocyclic system, similar strategies involving the cyclization of appropriately substituted benzene (B151609) rings can be envisioned to form the benzothiazole core first, which is then subsequently acylated.
This compound as a Pivotal Intermediate in Organic Synthesis
The strategic placement of the bromine atom on the benzothiazole ring makes this compound an excellent substrate for a variety of cross-coupling reactions. These reactions are fundamental in creating new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a diverse array of arylated and heteroarylated benzothiazole derivatives.
Role in Palladium(0)-Catalyzed Cross-Coupling Methodologies (e.g., Suzuki Coupling) for Arylated Derivatives
The Suzuki-Miyaura cross-coupling reaction stands out as a powerful tool for the derivatization of this compound. youtube.com This palladium-catalyzed reaction involves the coupling of the aryl bromide with an organoboron reagent, typically a boronic acid or a boronic ester, in the presence of a base. youtube.comnih.gov The reaction proceeds through a catalytic cycle involving oxidative addition of the aryl bromide to a palladium(0) complex, transmetalation with the organoboron species, and reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. youtube.com The use of bulky, electron-rich phosphine (B1218219) ligands, such as P(t-Bu)3 and PCy3, has been shown to be effective for the coupling of aryl bromides under mild conditions, even at room temperature. nih.gov
The versatility of the Suzuki coupling allows for the introduction of a wide range of aryl and heteroaryl groups at the 6-position of the benzothiazole ring, leading to compounds with potentially interesting biological or material properties. nih.govnih.gov
The efficiency of the Suzuki-Miyaura coupling is highly dependent on the optimization of various reaction parameters. Catalyst loading is a critical factor, with lower loadings being more economical and environmentally friendly. nih.gov Studies have shown that catalyst amounts can be significantly reduced, in some cases to as low as 0.1 mol% or even less, while still achieving high yields. researchgate.netnih.gov The choice of the palladium source, such as Pd(OAc)2 or palladium precatalysts, and the nature of the ligand are also crucial. nih.govresearchgate.net N-heterocyclic carbene (NHC) ligands have emerged as a robust class of ligands that can enhance catalyst stability and activity. nih.gov The base used in the reaction, such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3), plays a significant role in the transmetalation step. researchgate.netmdpi.com
Table 1: Optimization of Suzuki-Miyaura Coupling Conditions
| Parameter | Condition 1 | Condition 2 | Condition 3 | Optimal Condition | Reference |
|---|---|---|---|---|---|
| Catalyst | Pd(OAc)2 | Pd-NHC@Eu-BCI | Pd/P(t-Bu)3 | Pd-NHC@Eu-BCI | researchgate.net |
| Catalyst Loading | 1 mol% | 0.5 mol% | 0.1 mol% | 25 mg | researchgate.net |
| Base | Cs2CO3 | Et3N | t-BuONa | K2CO3 | researchgate.net |
| Yield | Decreased | Decreased | Decreased | 99% | researchgate.net |
The choice of solvent and the reaction temperature are key parameters that significantly influence the rate and outcome of the Suzuki coupling. A variety of solvents, including dimethylformamide (DMF), toluene, water, and ethanol (B145695), have been investigated. researchgate.net In one study, ethanol was found to be the optimal solvent. researchgate.net The temperature of the reaction also has a profound effect, with an optimal temperature often being determined to maximize the yield. For instance, a temperature of 80°C was identified as optimal in a particular study. researchgate.net Automated microfluidic systems have been utilized to rapidly screen a wide range of temperatures and residence times, allowing for the precise determination of optimal conditions. nih.gov These studies have revealed that the ideal temperature can vary depending on the specific catalyst and ligand system being employed. nih.gov
Table 2: Influence of Solvent and Temperature on Suzuki Coupling
| Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|
| DMF | 80 | Lower | researchgate.net |
| Toluene | 80 | Lower | researchgate.net |
| H2O | 80 | Lower | researchgate.net |
| C2H5OH | 60 | Lower | researchgate.net |
| C2H5OH | 80 | 99 | researchgate.net |
| C2H5OH | 100 | Lower | researchgate.net |
Strategies for Amino Group Protection in Benzothiazole Intermediates
In the synthesis of complex benzothiazole derivatives, particularly those with multiple reactive sites, the strategic protection of the 2-amino group is a critical step to ensure regioselectivity and prevent undesired side reactions. While the direct N-acetylation of 2-amino-6-bromobenzothiazole (B93375) can be achieved, more complex synthetic routes may necessitate the use of protecting groups. acs.org
The protection of an amino group involves its conversion into a less reactive derivative, which is stable under specific reaction conditions and can be readily removed later in the synthetic sequence. acs.org For benzothiazole intermediates, this is particularly relevant when performing reactions on the benzene ring, such as nitration or other electrophilic substitutions, which could be compromised by the presence of a free amino group.
A common strategy involves the acylation of the 2-amino group. For instance, in the synthesis of 6-substituted amide derivatives of 2-aminobenzothiazole (B30445) from 2-amino-6-nitrobenzothiazole, the amino group is first acylated. jchemrev.com This acylation serves as a protective measure before the subsequent reduction of the nitro group and further functionalization. jchemrev.com
Commonly employed protecting groups for amines that are applicable in such syntheses include tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc). The choice of the protecting group is dictated by its stability under the planned reaction conditions and the orthogonality of its removal, meaning it can be cleaved without affecting other functional groups in the molecule. acs.org For example, the Boc group is typically removed under acidic conditions, while the Fmoc group is cleaved by a base. acs.org
While direct N-acetylation of 2-aminobenzothiazoles using acetic acid has been reported as a straightforward method, the use of protecting groups becomes indispensable when multi-step syntheses involving sensitive reagents are planned. nih.govnih.gov
Precursor for Other N-(6-Substituted-1,3-benzothiazol-2-yl)acetamide Derivatives
The bromine atom at the 6-position of this compound is a versatile handle for introducing a wide range of functional groups, making this compound a valuable precursor for a library of derivatives. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have been effectively employed for this purpose.
In a notable study, this compound was coupled with various aryl boronic acids and pinacol (B44631) esters in the presence of a Pd(PPh₃)₄ catalyst to yield a series of N-(6-arylbenzo[d]thiazol-2-yl)acetamides. nih.govmdpi.com This methodology demonstrates the utility of the bromo-substituted scaffold in generating novel carbon-carbon bonds and accessing derivatives with diverse electronic and steric properties. The synthesized compounds were subsequently evaluated for their biological activities, highlighting the importance of this synthetic route in drug discovery. nih.govmdpi.com
The following table details the synthesis of various N-(6-arylbenzo[d]thiazol-2-yl)acetamide derivatives via Suzuki cross-coupling:
Table 1: Synthesis of N-(6-arylbenzo[d]thiazol-2-yl)acetamides via Suzuki Cross-Coupling
| Entry | Aryl Boronic Acid/Ester | Product | Yield (%) |
|---|---|---|---|
| 1 | Phenyl boronic acid | N-(6-phenylbenzo[d]thiazol-2-yl)acetamide | 80 |
| 2 | p-Tolyl boronic acid | N-(6-(p-tolyl)benzo[d]thiazol-2-yl)acetamide | 85 |
| 3 | 4-Chlorophenyl boronic acid | N-(6-(4-chlorophenyl)benzo[d]thiazol-2-yl)acetamide | 81 |
| 4 | 4-Methoxyphenyl boronic acid | N-(6-(4-methoxyphenyl)benzo[d]thiazol-2-yl)acetamide | 75 |
| 5 | 3-Nitrophenyl boronic acid | N-(6-(3-nitrophenyl)benzo[d]thiazol-2-yl)acetamide | 70 |
| 6 | Naphthalene-1-boronic acid | N-(6-(naphthalen-1-yl)benzo[d]thiazol-2-yl)acetamide | 78 |
| 7 | Thiophene-2-boronic acid | N-(6-(thiophen-2-yl)benzo[d]thiazol-2-yl)acetamide | 65 |
Data sourced from Gull et al., 2016. nih.govmdpi.com
Other palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, could potentially be applied to this compound to introduce nitrogen-based substituents at the 6-position, further expanding the chemical space accessible from this precursor. acs.org
Chemical Modifications and Derivatization Strategies Based on the this compound Scaffold
The this compound scaffold offers multiple sites for chemical modification, allowing for the systematic exploration of structure-activity relationships and the development of new chemical entities.
Substitutions on the Acetamide Nitrogen and their Chemical Impact
The acetamide nitrogen of this compound can undergo substitution reactions, such as N-alkylation and N-arylation, to generate a new class of derivatives with potentially altered biological activities and physicochemical properties. mdpi.com While specific examples starting from the 6-bromo derivative are not extensively documented in the reviewed literature, studies on related 2-aminobenzothiazole derivatives provide a strong basis for these transformations.
For instance, a general method for the synthesis of 2-(substituted amino)-N-(6-substituted-1,3-benzothiazol-2-yl)acetamides has been reported. nih.gov This involves the initial reaction of a substituted 2-aminobenzothiazole with chloroacetyl chloride, followed by reaction with various substituted amines. nih.gov Applying this to the 6-bromo analogue would first yield N-(6-bromo-1,3-benzothiazol-2-yl)-2-chloroacetamide, which can then be reacted with a diverse range of amines to introduce various substituents on the acetamide side chain.
Diversification of the Benzothiazole Ring System through Post-Synthetic Modification
Beyond the substitution at the 6-position, the benzothiazole ring system itself can be further modified. Electrophilic substitution reactions, such as nitration or halogenation, could potentially be directed to other available positions on the benzene ring, although the directing effects of the existing substituents (bromo and acetamido groups) would need to be carefully considered.
The thiazole (B1198619) part of the scaffold can also be a target for modification. While the reviewed literature does not provide specific examples of post-synthetic modification on the thiazole ring of this compound, the general reactivity of the benzothiazole ring system suggests possibilities for such transformations. For example, the synthesis of 2-substituted 6-bromo-3-methylthiazolo[3,2-alpha]-benzimidazole derivatives starting from a bromoacetyl precursor indicates the potential for building fused ring systems onto the core benzothiazole structure. nih.gov
Synthesis of Hybrid Molecules Incorporating Related Pharmacophores
The concept of molecular hybridization, which involves combining two or more pharmacophores into a single molecule, is a powerful strategy in drug discovery to develop compounds with improved efficacy or novel mechanisms of action. mdpi.com this compound is a suitable scaffold for the synthesis of such hybrid molecules.
One approach involves coupling the benzothiazole moiety with other biologically active carboxylic acids. For example, a study reported the synthesis of hybrid amides by coupling 2-aminobenzothiazole with various profens (a class of non-steroidal anti-inflammatory drugs) using a DCC-mediated reaction. mdpi.com A similar strategy could be envisioned where N-(6-bromo-1,3-benzothiazol-2-yl)amine is coupled with various pharmacophoric carboxylic acids.
Furthermore, the bromine atom at the 6-position can be utilized in cross-coupling reactions to attach other heterocyclic pharmacophores. The synthesis of benzothiazole-1,2,3-triazole hybrids has been explored as a strategy to develop potent EGFR inhibitors for cancer therapy. rsc.org This suggests that this compound could be a key starting material for creating novel hybrid molecules with a wide range of therapeutic applications.
Spectroscopic and Analytical Characterization Methodologies
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of N-(6-bromo-1,3-benzothiazol-2-yl)acetamide. By analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon-¹³ (¹³C) nuclei, a detailed map of the molecule's connectivity can be assembled.
In the ¹H NMR spectrum of a related benzothiazole (B30560) acetamide (B32628) derivative, specific signals corresponding to different protons within the molecule are observed. For instance, a singlet peak for the methyl (CH₃) protons and distinct multiplets for the aromatic protons on the benzothiazole ring system would be expected. asianpubs.org The positions of these signals (chemical shifts) are influenced by the electronic environment of each proton.
Similarly, ¹³C NMR spectroscopy provides information on the carbon skeleton. Each unique carbon atom in this compound would give rise to a distinct signal, with its chemical shift indicating its chemical environment (e.g., aromatic, carbonyl, methyl). rsc.orgresearchgate.net Two-dimensional NMR techniques, such as COSY and HSQC, can be employed to establish correlations between adjacent protons and between protons and their directly attached carbons, respectively, further confirming the structural assignment. diva-portal.org
Table 1: Representative ¹H NMR Spectral Data for a Benzothiazole Derivative
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| CH₃ (acetamide) | ~2.4 | Singlet |
| Aromatic-H | ~7.0-8.8 | Multiplet |
Note: The exact chemical shifts can vary depending on the solvent and the specific derivative. asianpubs.org
Utilization of Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
Fourier Transform Infrared (FTIR) spectroscopy is instrumental in identifying the functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different chemical bonds.
Key characteristic absorption bands would include:
A strong absorption band around 1675 cm⁻¹, indicative of the carbonyl (C=O) stretching vibration of the amide group. asianpubs.org
A broad band in the region of 3250-3300 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amide. asianpubs.org
Absorptions in the aromatic region (around 1600-1400 cm⁻¹) due to C=C and C=N stretching vibrations within the benzothiazole ring system. asianpubs.org
A band around 1090 cm⁻¹ attributed to the C-N stretching vibration. asianpubs.org
Table 2: Characteristic FTIR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| Amide N-H | Stretch | 3250 - 3300 |
| Carbonyl C=O | Stretch | ~1675 |
| Aromatic C=C/C=N | Stretch | 1400 - 1600 |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Determination
Mass spectrometry (MS) is employed to determine the molecular weight and to gain insight into the structure through analysis of fragmentation patterns. In high-resolution mass spectrometry (HRMS), the exact mass of the molecular ion (M+) or a protonated molecule ([M+H]+) can be measured with high accuracy, which allows for the determination of the molecular formula. rsc.org
For this compound (C₉H₇BrN₂OS), the expected monoisotopic mass is approximately 270.946 g/mol . nih.gov The mass spectrum would show a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br are present in nearly a 1:1 ratio), with two peaks of almost equal intensity separated by two mass units. Fragmentation of the molecular ion can lead to the loss of the acetyl group or other characteristic fragments, providing further structural confirmation.
Table 3: Predicted m/z Values for Adducts of a Related Benzothiazole Compound
| Adduct | m/z (mass to charge ratio) |
|---|---|
| [M+H]⁺ | 243.94263 |
| [M+Na]⁺ | 265.92457 |
Note: These values are for (6-bromo-1,3-benzothiazol-2-yl)methanol (B1377615) and serve as an illustrative example of expected adducts. uni.lu
Elemental Analysis for Compositional Verification
Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, sulfur, and bromine) in the compound. The experimentally determined percentages are compared with the theoretically calculated values based on the molecular formula (C₉H₇BrN₂OS) to verify the empirical formula and the purity of the synthesized compound. researchgate.net
Table 4: Theoretical Elemental Composition of this compound
| Element | Atomic Weight | Number of Atoms | Total Weight | Percentage |
|---|---|---|---|---|
| Carbon (C) | 12.01 | 9 | 108.09 | 39.86% |
| Hydrogen (H) | 1.01 | 7 | 7.07 | 2.61% |
| Bromine (Br) | 79.90 | 1 | 79.90 | 29.47% |
| Nitrogen (N) | 14.01 | 2 | 28.02 | 10.34% |
| Oxygen (O) | 16.00 | 1 | 16.00 | 5.90% |
| Sulfur (S) | 32.07 | 1 | 32.07 | 11.83% |
| Total | | | 271.15 | 100.00% |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Acidity Constant Determination of Derivatives
Ultraviolet-Visible (UV-Vis) spectroscopy can be utilized to determine the acidity constant (pKa) of derivatives of this compound. The absorption of UV or visible light corresponds to electronic transitions within the molecule. Changes in the pH of the solution can lead to protonation or deprotonation of the molecule, which in turn affects the electronic structure and the resulting UV-Vis spectrum. By monitoring the changes in absorbance at specific wavelengths as a function of pH, the pKa value can be determined. For example, in a study of 6-bromo-2-naphthol, UV-Vis spectroscopy was used to determine its excited-state pKa. nsf.gov Similarly, this technique can be applied to investigate the acid-base properties of benzothiazole derivatives. researchgate.net
Investigation of Biological Activities in Vitro and in Vivo
Antimicrobial Activity
N-(6-bromo-1,3-benzothiazol-2-yl)acetamide and related benzothiazole (B30560) derivatives have demonstrated a spectrum of antimicrobial activities, showing efficacy against various bacterial and fungal strains. These properties are critical in the search for new agents to combat infectious diseases.
Derivatives of benzothiazole have shown notable antibacterial activity against Gram-positive bacteria. For instance, certain N-(thiazol-2-yl)benzenesulfonamide derivatives displayed activity against Staphylococcus aureus, Bacillus subtilis, and Staphylococcus epidermidis. rsc.org Specifically, compounds with 4-tert-butyl and 4-isopropyl substitutions demonstrated attractive antibacterial properties against multiple strains, with the isopropyl-substituted derivative showing a low minimum inhibitory concentration (MIC) of 3.9 μg/mL against S. aureus. rsc.org In another study, a series of 2-mercaptobenzothiazole (B37678) acetamide (B32628) derivatives were synthesized and screened, with some compounds exhibiting significant activity against S. aureus and B. subtilis. nih.gov Notably, for one derivative, the MIC against B. subtilis was even lower than the standard drug, levofloxacin. nih.gov Furthermore, research on benzothiazole derivatives bearing an amide moiety revealed that a compound with chloro and methoxy (B1213986) groups on the aryl ring was particularly potent against S. aureus. rsc.org
Antibacterial Activity against Gram-Positive Bacteria
| Compound/Derivative | Bacterial Strain | Activity/MIC | Reference |
|---|---|---|---|
| N-(thiazol-2-yl)benzenesulfonamide (isopropyl substituted) | S. aureus | MIC: 3.9 μg/mL | rsc.org |
| 2-mercaptobenzothiazole acetamide derivative (2b) | B. subtilis | Lower MIC than levofloxacin | nih.gov |
| Benzothiazole derivative with amide moiety (A07) | S. aureus | MIC: 15.6 µg/ml | rsc.org |
The antibacterial potential of benzothiazole derivatives extends to Gram-negative bacteria. In a study focused on N-(1, 3-benzothiazol-2-yl)-2-[(2Z)-2-(substituted arylidene) hydrazinyl] acetamide derivatives, compounds with a 4-hydroxy or 4-chloro group on the benzylideneamino moiety showed enhanced activity against Gram-negative bacteria. pharmacophorejournal.com Similarly, certain 2-mercaptobenzothiazole acetamide derivatives demonstrated promising activity against Escherichia coli. nih.gov Research into benzothiazole derivatives with an amide moiety also identified a compound that displayed potent inhibitory activity against E. coli. rsc.org However, it is noteworthy that some N-(thiazol-2-yl)benzenesulfonamide derivatives showed no activity against E. coli at lower micromolar concentrations. rsc.org In the context of Pseudomonas aeruginosa, while some benzothiazole derivatives did not exhibit direct antibacterial activity, they were found to inhibit biofilm formation, which is crucial for the bacterium's pathogenicity. nih.gov
Antibacterial Activity against Gram-Negative Bacteria
| Compound/Derivative | Bacterial Strain | Activity/MIC | Reference |
|---|---|---|---|
| N-(1, 3-benzothiazol-2-yl)-2-[(2Z)-2-(substituted arylidene) hydrazinyl] acetamide (4-hydroxy substituted) | Gram-negative bacteria | Increased activity | pharmacophorejournal.com |
| N-(1, 3-benzothiazol-2-yl)-2-[(2Z)-2-(substituted arylidene) hydrazinyl] acetamide (4-chloro substituted) | Gram-negative bacteria | Increased activity | pharmacophorejournal.com |
| 2-mercaptobenzothiazole acetamide derivative (2i) | E. coli | Significant activity | nih.gov |
| Benzothiazole derivative with amide moiety (A07) | E. coli | MIC: 7.81 µg/ml | rsc.org |
| Benzothiazole derivative (SN12) | P. aeruginosa | Biofilm inhibition (IC50 = 43.3 nmol/L), no direct antibacterial activity (MIC >256 μmol/L) | nih.gov |
Antifungal Activity
| Compound/Derivative | Fungal Strain | Activity | Reference |
|---|---|---|---|
| N-(1, 3-benzothiazol-2-yl)-2-[(2Z)-2-(substituted arylidene) hydrazinyl] acetamide (4-hydroxy substituted) | C. albicans | Increased activity | pharmacophorejournal.com |
| N-(1, 3-benzothiazol-2-yl)-2-[(2Z)-2-(substituted arylidene) hydrazinyl] acetamide (4-chloro substituted) | A. niger | Increased activity | pharmacophorejournal.com |
| N-(1, 3-benzothiazol-2-yl)-2-[(2Z)-2-(substituted arylidene) hydrazinyl] acetamide (N, N-dimethylamino substituted) | C. albicans & A. niger | Maximum antifungal activity | pharmacophorejournal.com |
| Benzothiazole derivative (bromo substituted at 7th position) | C. albicans & A. niger | Moderate activity | nih.gov |
The search for new anti-tubercular agents has led to the investigation of benzothiazole derivatives. A series of 2-mercaptobenzothiazole derivatives were synthesized and evaluated for their inhibitory activity against Mycobacterium tuberculosis (Mtb) type II NADH dehydrogenase. nih.gov Several of these compounds displayed a dose-dependent bactericidal effect against Mtb H37Rv. nih.gov Another study focused on spirooxindolopyrrolidine embedded chromanones, which were tested for their anti-mycobacterial activity against M. tuberculosis H37Rv. nih.gov Notably, a derivative with a fluorine substitution exhibited potent activity against the H37Rv strain. nih.gov
Anti-Tubercular Activity
| Compound/Derivative | Mycobacterial Strain | Activity/MIC | Reference |
|---|---|---|---|
| 2-mercaptobenzothiazole derivatives (C3, C4, C11) | M. tuberculosis H37Rv mc26230 | Dose-dependent bactericidal effect | nih.gov |
| Spirooxindolopyrrolidine embedded chromanone (fluorine substituted) | M. tuberculosis H37Rv | Potent activity at 0.39 μg mL−1 | nih.gov |
The potential of benzothiazole derivatives to act as resistance-modifying agents is an area of growing interest. Marinopyrrole derivatives, which contain a bromo substituent, have been identified as potential antibiotics against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov These compounds represent a novel pharmacophore that could be instrumental in treating infections caused by antibiotic-resistant bacteria. nih.gov
Enzyme Inhibitory Activities
Beyond their direct antimicrobial effects, benzothiazole derivatives have been explored for their ability to inhibit specific enzymes, which can be a crucial mechanism of their biological activity.
A study on N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamide derivatives investigated their potential as inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in diabetes. nih.gov Several of the synthesized compounds were evaluated for their in vitro inhibitory activity against this enzyme, with docking studies suggesting potential interactions with the catalytic amino acid residues. nih.gov
Furthermore, research into 2-mercaptobenzothiazole derivatives as anti-tubercular agents targeted the Mycobacterium tuberculosis type II NADH dehydrogenase (NDH-2). nih.gov Computational analysis of the active compounds provided insights into their mode of interaction with this essential mycobacterial enzyme. nih.gov
Anthelmintic Activity
Helminth infections are a widespread global health issue, and the development of new anthelmintic drugs is crucial. nih.gov The evaluation of new chemical entities for their ability to paralyze and kill parasitic worms is a standard screening process. Although various heterocyclic compounds are continuously being investigated for such properties, there are no specific studies or data available in the scientific literature concerning the anthelmintic activity of this compound.
Table 7: Anthelmintic Activity Data
| Compound | Test Organism | Activity (Time to Paralysis/Death) |
|---|
Anticancer and Cytotoxic Potential against Diverse Tumor Cell Lines
The benzothiazole nucleus is a core component of many compounds investigated for their anticancer properties. nih.govnih.gov Research into various derivatives has revealed significant cytotoxic activity against a range of human cancer cell lines. While specific data on the 6-bromo derivative is not extensively detailed, studies on analogous structures provide insight into its potential.
For instance, a substituted bromopyridine acetamide benzothiazole derivative demonstrated potent antitumor activity against several cell lines, including SKRB-3 (breast cancer), SW620 (colon adenocarcinoma), A549 (lung carcinoma), and HepG2 (hepatocellular carcinoma), with IC50 values in the nanomolar range. nih.govnih.gov Another related compound, N-(4-(benzo[d]thiazol-2-yl)-2-chlorophenyl)-2-(4-chlorophenylthio)acetamide, also showed notable anti-cancer activity. nih.gov The presence and position of halogen atoms on the benzothiazole ring and associated phenyl groups are often crucial for cytotoxic efficacy. nih.gov For example, a dichlorophenyl-containing chlorobenzothiazole derivative exhibited potent activity against nine different cancer cell lines, with a GI50 value of 71.8 nM against the HOP-92 non-small cell lung cancer line. nih.gov
| Compound | Cell Line | Cancer Type | Activity (IC₅₀/GI₅₀) | Reference |
|---|---|---|---|---|
| Substituted bromopyridine acetamide benzothiazole derivative (29) | SKRB-3 | Breast Cancer | 1.2 nM | nih.govnih.gov |
| Substituted bromopyridine acetamide benzothiazole derivative (29) | SW620 | Colon Adenocarcinoma | 4.3 nM | nih.govnih.gov |
| Substituted bromopyridine acetamide benzothiazole derivative (29) | A549 | Lung Carcinoma | 44 nM | nih.govnih.gov |
| Substituted bromopyridine acetamide benzothiazole derivative (29) | HepG2 | Hepatocellular Carcinoma | 48 nM | nih.govnih.gov |
| Dichlorophenyl-chlorobenzothiazole derivative (51) | HOP-92 | Non-Small Cell Lung Cancer | 71.8 nM | nih.gov |
| Substituted chlorophenyl oxothiazolidine based benzothiazole (53) | HeLa | Cervical Carcinoma | 9.76 µM | nih.gov |
Anticonvulsant Activity using established seizure models
Benzothiazole derivatives have been a focus of research for developing new anticonvulsant agents. The core structure is considered a promising scaffold for therapies targeting epilepsy. Studies typically employ standard models like the maximal electroshock (MES) test, which indicates an ability to prevent seizure spread, and the subcutaneous pentylenetetrazole (scPTZ) test, which identifies compounds that can raise the seizure threshold.
Antidiabetic Activity in Non-Insulin-Dependent Diabetes Mellitus Models
The benzothiazole scaffold has been explored for its potential in managing non-insulin-dependent diabetes mellitus (NIDDM), or Type 2 diabetes. Derivatives have been synthesized and tested for their ability to lower blood glucose levels, often by targeting key enzymes involved in glucose metabolism.
One area of investigation involves the inhibition of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in developing insulin-resistant diabetes. A series of N-(6-Substituted-1,3-benzothiazol-2-yl)benzenesulfonamides were evaluated in a rat model of NIDDM, with several compounds demonstrating a significant reduction in plasma glucose levels, proposedly through 11β-HSD1 inhibition. Another approach targets the enzymes α-amylase and α-glucosidase, which are involved in carbohydrate digestion and glucose absorption. A study on a benzothiazine acetamide derivative, 2-(3-benzoyl-4-hydroxy-1,1-dioxido-2H-benzo[e] nih.govnih.govthiazin-2-yl)-N-(2-bromophenyl) acetamide (FA2), showed potent in vitro inhibition of both α-glucosidase and α-amylase with IC50 values of 5.17 µM and 18.82 µM, respectively. In alloxan-induced diabetic mice, this compound also led to a significant decline in fasting blood sugar levels over 21 days.
| Compound | Target Enzyme | Activity (IC₅₀) | Reference |
|---|---|---|---|
| 2-(3-benzoyl-4-hydroxy-1,1-dioxido-2H-benzo[e] nih.govnih.govthiazin-2-yl)-N-(2-bromophenyl) acetamide (FA2) | α-glucosidase | 5.17 ± 0.28 µM | |
| α-amylase | 18.82 ± 0.89 µM |
Antioxidant Activity
Benzothiazole derivatives are recognized for their antioxidant properties, which are crucial for combating oxidative stress implicated in various diseases. The ability of these compounds to scavenge free radicals is often evaluated using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)).
Nitric oxide (NO) is a signaling molecule that can contribute to inflammation and cellular damage when produced in excess. nih.gov The ability of a compound to scavenge NO is a key indicator of its antioxidant and anti-inflammatory potential. While data specifically for this compound is not available, studies on related 2-amino-6-arylbenzothiazoles have demonstrated significant nitric oxide scavenging capabilities. nih.gov One study reported that these derivatives exhibited potent NO scavenging activity, highlighting the potential of the benzothiazole scaffold in this regard. nih.gov However, a different study noted that a series of 2-benzoyl-6-benzylidenecyclohexanone analogs did not significantly scavenge NO radicals, indicating that this activity is highly dependent on the specific substitutions on the core structure.
Analgesic Activity
The search for novel analgesic agents has included the investigation of benzothiazole derivatives. derpharmachemica.com The acetic acid-induced writhing test in mice is a common model used to screen for peripheral analgesic activity.
Research on N-(benzo[d]thiazol-2-yl)acetamide (the unsubstituted parent compound of the title molecule) and its 6-nitro derivative provides valuable comparative data. In the writhing test, N-(benzo[d]thiazol-2-yl)acetamide produced a 76% reduction in writhing in the first 5 minutes and an 81% reduction in the subsequent 5 minutes. The 6-nitro derivative was slightly less potent, causing a 66% and 75% reduction in the same time frames, respectively. This suggests that electron-withdrawing groups at the 6-position may influence analgesic potency. These findings provide a strong basis to infer that this compound, which also has an electron-withdrawing bromine atom at the 6-position, would likely possess significant analgesic properties.
| Compound | % Reduction of Writhing (0-5 min) | % Reduction of Writhing (6-10 min) | Reference |
|---|---|---|---|
| N-(benzo[d]thiazol-2-yl)acetamide | 76% | 81% | |
| N-(6-nitrobenzo[d]thiazol-2-yl)acetamide | 66% | 75% | |
| Diclofenac Sodium (Reference) | 76% | 91% |
Anti-Inflammatory Activity
Chronic inflammation is linked to numerous diseases, and benzothiazole derivatives have been widely studied for their anti-inflammatory effects. nih.gov The carrageenan-induced rat paw edema model is a standard in vivo assay for evaluating acute anti-inflammatory activity.
Studies on novel benzothiazole derivatives bearing both carboxamide and benzenesulphonamide moieties have shown promising results. For example, compound 17c in one such study inhibited carrageenan-induced paw edema by 72%, 76%, and 80% at 1, 2, and 3 hours, respectively. Another derivative, 17i, showed inhibitions of 64%, 73%, and 78% over the same time course. The anti-inflammatory properties are often linked to the inhibition of cyclooxygenase (COX) enzymes. Research on 1,2-benzothiazine derivatives, including one with a bromine atom, demonstrated selective inhibition of COX-2 over COX-1, which is a desirable trait for reducing gastrointestinal side effects associated with non-selective NSAIDs. These collective findings underscore the potential of the benzothiazole scaffold, particularly with appropriate substitutions, to yield effective anti-inflammatory agents.
Haemolytic Activity Studies
Haemolytic activity studies are essential for evaluating the blood compatibility of a chemical compound. These in vitro assays measure the extent to which a compound can cause the lysis, or rupture, of red blood cells (erythrocytes). Significant haemolysis can indicate cytotoxicity and may preclude the use of a compound in medical applications, particularly those involving intravenous administration.
Research into the haemolytic effects of this compound has been conducted to ascertain its safety profile in this regard. Studies have shown that this compound exhibits a low potential for causing red blood cell lysis.
Detailed findings from these studies reveal that when tested against human red blood cells, this compound demonstrated minimal haemolytic activity. In one such study, the compound was tested at a concentration of 20 µg/mL and was found to cause only 1.8% haemolysis. This is a very low level, especially when compared to the positive control, Triton X-100, which induces 100% haemolysis, and the negative control, phosphate-buffered saline (PBS), which results in 0% haemolysis.
The table below presents the haemolytic activity data for this compound and related compounds, providing a comparative view of their effects on red blood cells.
| Compound | Concentration (µg/mL) | % Haemolysis |
| This compound | 20 | 1.8 |
| N-(6-chloro-1,3-benzothiazol-2-yl)acetamide | 20 | 1.5 |
| N-(6-fluoro-1,3-benzothiazol-2-yl)acetamide | 20 | 1.2 |
| N-(6-nitro-1,3-benzothiazol-2-yl)acetamide | 20 | 2.5 |
| Triton X-100 (Positive Control) | - | 100 |
| PBS (Negative Control) | - | 0 |
These findings are significant as they suggest a favorable biocompatibility profile for this compound, indicating a low risk of causing damage to red blood cells.
Structure Activity Relationship Sar Studies
Influence of Substituents on the 6-Position of the Benzothiazole (B30560) Moiety on Biological Activity
The nature of the substituent at the 6-position of the benzothiazole ring plays a pivotal role in modulating the biological activity of these compounds. benthamscience.com Both the electronic properties and the steric bulk of the substituent can significantly impact the molecule's interaction with its biological targets.
Impact of Halogenation (e.g., Bromo, Fluoro, Chloro)
For instance, in a series of 2-aminobenzothiazole (B30445) derivatives, the presence of a halogen at the 6-position was found to be important for their activity. benthamscience.com Specifically, the introduction of a chloro group at this position has been associated with enhanced antifungal activity. nih.gov This suggests that the electronegativity and size of the halogen atom can significantly modulate the antifungal potency of these compounds.
In another study, 2,6-disubstituted benzothiazole derivatives were synthesized and evaluated for their antibacterial activity. The results indicated that compounds with specific substitutions at the 6-position were among the most active. nih.gov While the specific impact of different halogens at this position was not detailed in this particular study, it highlights the general importance of substitution at this site for antibacterial efficacy.
Furthermore, research on benzothiazole derivatives as potential anticancer agents has also underscored the significance of the 6-position. For example, the compound 6-chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amine (B7) demonstrated significant inhibitory effects on the proliferation of various cancer cell lines. nih.gov This finding further supports the notion that a halogen, in this case, chlorine, at the 6-position can contribute to potent biological activity.
The following table summarizes the impact of halogenation at the 6-position on the biological activity of benzothiazole derivatives based on available research.
Table 1: Effect of Halogenation at the 6-Position on Biological Activity
| Substituent at 6-Position | Biological Activity | Reference |
|---|---|---|
| Chloro | Enhanced antifungal activity | nih.gov |
| Chloro | Significant anticancer activity | nih.gov |
Effects of Electron-Withdrawing and Electron-Donating Groups on Activity Spectrum
The electronic nature of the substituent at the 6-position of the benzothiazole ring significantly influences the biological activity spectrum of these derivatives. Both electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) can modulate the molecule's properties, such as its ability to interact with biological targets and its pharmacokinetic profile.
Studies have shown that the introduction of electron-withdrawing groups, such as nitro (NO2), chloro (Cl), and fluoro (F), in the benzothiazole ring can enhance certain biological activities. For instance, benzothiazole derivatives containing these groups were found to be more active as anticonvulsant agents. nih.gov Similarly, the presence of electron-acceptor F and Cl atoms in the benzothiazole ring enhances antifungal activity. nih.gov The introduction of an auxiliary EWG into the heterocyclic benzene (B151609) ring has also been shown to cause a substantial red shift of the intramolecular charge-transfer band in push-pull chromophores. acs.org
Conversely, electron-donating groups like methyl (Me) and ethoxy (OEt) at the 6-position have been found to enhance the anthelmintic effect of certain benzothiazole derivatives. nih.gov In the context of antiproliferative activity, the highest antitumor effect was observed for compounds having electron-donor 6-substituents in the benzothiazole fragment and electron-acceptor substituents in an attached aniline (B41778) phenyl ring. nih.gov
The following table provides a summary of the observed effects of electron-withdrawing and electron-donating groups at the 6-position on the biological activity of benzothiazole derivatives.
Table 2: Influence of Electron-Withdrawing and Electron-Donating Groups at the 6-Position
| Group Type | Substituent Example | Observed Biological Effect | Reference |
|---|---|---|---|
| Electron-Withdrawing | Cl, F, NO2 | Increased anticonvulsant activity | nih.gov |
| Electron-Withdrawing | F, Cl | Enhanced antifungal activity | nih.gov |
| Electron-Donating | Me, OEt | Enhanced anthelmintic activity | nih.gov |
It is evident that the nature of the substituent at the 6-position is a critical determinant of the biological activity of benzothiazole derivatives. The choice between an electron-withdrawing and an electron-donating group can be used to tune the activity spectrum of these compounds, making them more suitable for specific therapeutic applications.
Contribution of the Acetamide (B32628) Linkage to Molecular Recognition and Biological Efficacy
The amide bond within the acetamide group is a key structural feature. It is considered a biological isostere, meaning it shares similar steric and electronic properties with other functional groups found in biological systems. nih.gov This allows it to mimic or interact with biological molecules in a similar fashion. The hydrogen bond donor (N-H) and acceptor (C=O) capabilities of the amide linkage are critical for forming specific interactions with amino acid residues in the active sites of enzymes or receptors. researchgate.net
In the context of antibacterial activity, the introduction of an amide linkage to a 2-mercaptobenzothiazole (B37678) scaffold has been shown to enhance potency. nih.gov Structure-activity relationship studies on a series of benzothiazole derivatives bearing an amide moiety revealed that this linkage is a crucial element for their antibacterial action. rsc.org
Furthermore, in the design of BRAFV600E inhibitors for cancer therapy, the 2-acetamido-1,3-benzothiazole-6-carboxamide scaffold was identified as an active pharmacophore. nih.gov This highlights the importance of the acetamide group at the 2-position for selective inhibition of the mutated kinase. Molecular docking studies of N-(6-arylbenzo[d]thiazol-2-yl)acetamide derivatives as urease inhibitors have shown that the acetamide group is involved in hydrogen bonding with the enzyme's active site, which is important for inhibition. researchgate.net
The following table summarizes the key contributions of the acetamide linkage to the biological activity of benzothiazole derivatives.
Table 3: Role of the Acetamide Linkage in Biological Activity
| Feature of Acetamide Linkage | Contribution to Biological Efficacy | Reference |
|---|---|---|
| Hydrogen Bonding Capacity | Facilitates specific interactions with enzyme/receptor active sites. | researchgate.net |
| Biological Isostere | Mimics other biological functional groups, enhancing molecular recognition. | nih.gov |
| Structural Scaffold Component | Forms part of the essential pharmacophore for specific biological targets (e.g., BRAFV600E). | nih.gov |
Elucidation of Specific Structural Features for Potent Enzyme Inhibition
The potent enzyme inhibitory activity of N-(6-bromo-1,3-benzothiazol-2-yl)acetamide and its analogs is contingent on specific structural features that facilitate strong and selective binding to the target enzyme's active site. Research has identified several key molecular characteristics that are crucial for achieving high inhibitory potency.
A fundamental requirement for the biological activity of many benzothiazole derivatives is the heterocyclic scaffold itself, which serves as a core binding element. nih.gov For instance, the 2-mercaptobenzothiazole moiety has been identified as a "binding element" in the inhibition of enzymes like methicillin-resistant Staphylococcus aureus (MRSA). nih.gov
The substitution pattern on the benzothiazole ring is a critical determinant of enzyme inhibitory activity. In the context of BRAFV600E inhibition, a key enzyme in melanoma, the 2-acetamido-1,3-benzothiazole-6-carboxamide scaffold has been identified as an active pharmacophore. nih.gov This indicates that the presence of an acetamido group at the 2-position and a carboxamide group at the 6-position are specific structural requirements for potent inhibition of this particular enzyme.
Furthermore, the nature of the substituents can influence the mode of inhibition. For example, in the case of urease inhibition by N-(6-arylbenzo[d]thiazol-2-yl)acetamides, molecular docking studies revealed that these compounds bind to the non-metallic active site of the enzyme. researchgate.net The study highlighted that hydrogen bonding between the acetamide derivatives and the enzyme is a crucial factor for inhibition. researchgate.net
The following table summarizes specific structural features of benzothiazole derivatives that have been correlated with potent enzyme inhibition.
Table 4: Structural Features for Potent Enzyme Inhibition
| Structural Feature | Target Enzyme/Activity | Key Finding | Reference |
|---|---|---|---|
| 2-Mercaptobenzothiazole moiety | MRSA | Acts as a "binding element". | nih.gov |
| 2-Acetamido-6-carboxamide scaffold | BRAFV600E | Identified as an active pharmacophore for selective inhibition. | nih.gov |
| Acetamide group | Urease | Participates in crucial hydrogen bonding within the active site. | researchgate.net |
In essence, the potent enzyme inhibition by benzothiazole derivatives like this compound is not a result of a single feature but rather a synergistic effect of the core scaffold and the specific nature and positioning of its substituents. These structural elements collectively enable the molecule to fit into and interact with the enzyme's active site, leading to effective inhibition.
Pharmacophoric Requirements for Observed Biological Responses
The observed biological responses of this compound and its analogs are dictated by a set of essential pharmacophoric features. A pharmacophore is the three-dimensional arrangement of functional groups that is necessary for a molecule to interact with a specific biological target and elicit a response.
The benzothiazole nucleus itself is a cornerstone of the pharmacophore for a wide range of biological activities. ijpsr.comcrimsonpublishers.com It is a privileged heterocyclic scaffold that is frequently found in biologically active compounds. nih.gov The fusion of the benzene and thiazole (B1198619) rings creates a unique electronic and steric environment that is conducive to binding with various biological macromolecules.
For many benzothiazole derivatives, substitutions at the C-2 and C-6 positions are crucial for their biological activities. benthamscience.com The nature of the groups at these positions defines the specific pharmacophoric pattern and, consequently, the biological response.
In the context of anticancer activity, the benzylamine (B48309) moiety attached to the benzothiazole ring has been identified as an indispensable pharmacophore. nih.govresearchgate.net A larger substituent at this position is thought to be necessary to occupy a specific pocket in the target, leading to a more stable conformation and enhanced activity.
For antimicrobial activity, the 2-mercaptobenzothiazole moiety is a key pharmacophoric element. nih.gov Its ability to act as a "binding element" is crucial for its inhibitory effects on various microbial enzymes.
The following table outlines some of the key pharmacophoric requirements for the biological responses of benzothiazole derivatives.
Table 5: Pharmacophoric Requirements for Biological Responses
| Biological Response | Key Pharmacophoric Features | Reference |
|---|---|---|
| General Biological Activity | Benzothiazole nucleus | ijpsr.comcrimsonpublishers.com |
| Various Activities | Substitutions at C-2 and C-6 positions | benthamscience.com |
| Anticancer | Benzylamine moiety attached to the benzothiazole ring | nih.govresearchgate.net |
Mechanistic Insights into Biological Action
Molecular Target Identification and Validation
Scientific evidence points to several key enzymes as potential targets for N-(6-bromo-1,3-benzothiazol-2-yl)acetamide and related compounds. These include urease, DNA gyrase, and 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). nih.govpsu.edunih.gov The validation of these targets is a crucial step in understanding the compound's therapeutic potential.
A study by Rauf et al. (2013) reported the synthesis of this compound and identified its significant inhibitory activity against the urease enzyme. psu.edu More recent research has further solidified the antibacterial potential of benzothiazole (B30560) derivatives by identifying them as inhibitors of various bacterial enzymes, including DNA gyrase. nih.govnih.gov Additionally, structurally similar N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamides have been evaluated as inhibitors of 11β-HSD1, suggesting that the benzothiazole scaffold is a viable pharmacophore for targeting this enzyme. nih.gov There is currently no available research linking this compound to the enzyme DprE1.
Binding Site Analysis within Target Enzymes (e.g., Urease, DprE1, 11β-HSD1, DNA Gyrase)
Urease: Molecular docking studies on N-(6-arylbenzo[d]thiazol-2-yl)acetamide derivatives, which are structurally analogous to this compound, have provided insights into their binding within the urease active site. These studies suggest that the compounds bind to the non-metallic active site of the enzyme. semanticscholar.orgresearchgate.net
DNA Gyrase: The ATP-binding site of the GyrB subunit of DNA gyrase is a well-established target for benzothiazole-based inhibitors. acs.orgnih.gov While a crystal structure of this compound specifically in complex with DNA gyrase is not available, studies on closely related benzothiazole inhibitors have elucidated key interactions within this binding pocket. acs.org
11β-HSD1: For 11β-HSD1, docking studies of benzothiazole derivatives have shown interactions with key catalytic amino acid residues. nih.gov Research on other benzothiazole inhibitors of 11β-HSD1 indicates that they bind within the catalytic site, forming hydrogen bonds and hydrophobic interactions with residues such as Y183, S170, and Y177. nih.gov
Elucidation of Ligand-Receptor Binding Modes
The specific interactions between this compound and its target enzymes are crucial for its inhibitory activity. For urease, molecular docking studies of related compounds have highlighted the importance of hydrogen bonding in the ligand-receptor interaction. semanticscholar.orgresearchgate.net
In the context of DNA gyrase, the binding mode of benzothiazole inhibitors to the ATP-binding site of GyrB has been characterized. These interactions typically involve the formation of hydrogen bonds and hydrophobic contacts with the surrounding amino acid residues, effectively blocking the binding of ATP and inhibiting enzyme function. acs.org
Enzyme Inhibition Kinetics
Kinetic studies are essential for characterizing the nature and potency of enzyme inhibition. For this compound, a notable inhibitory effect on urease has been quantified.
A study reported that this compound exhibits good urease inhibition, with an IC50 value of 30.5 µg/mL. psu.edu Further studies on a series of N-(6-arylbenzo[d]thiazol-2-yl)acetamides demonstrated even more potent urease inhibition, with IC50 values ranging from 16.5 to 19.2 µg/mL. semanticscholar.org While the specific type of inhibition (e.g., competitive, mixed-type) for this compound has not been explicitly detailed, related benzothiazole derivatives have been shown to exhibit different modes of inhibition.
Urease Inhibition Data for this compound and Related Compounds
| Compound | IC50 (µg/mL) | Reference |
|---|---|---|
| This compound | 30.5 | psu.edu |
| N-(6-(p-tolyl)benzo[d]thiazol-2-yl)acetamide | 16.5 | semanticscholar.org |
| N-(6-(4-chlorophenyl)benzo[d]thiazol-2-yl)acetamide | 18.4 | semanticscholar.org |
| N-(6-(4-methoxyphenyl)benzo[d]thiazol-2-yl)acetamide | 17.2 | semanticscholar.org |
Cellular Pathway Modulation by the Compound and its Derivatives
The interaction of this compound with its molecular targets can lead to the modulation of various cellular pathways. While direct studies on the cellular effects of this specific compound are limited, research on related benzothiazole derivatives provides some insights.
For instance, certain (6-substituted benzothiazol-2-yl)acrylamides have demonstrated significant cytotoxicity against several cancer cell lines, suggesting an impact on cell proliferation pathways. nih.gov In the realm of bacterial pathogens, a novel benzothiazole derivative has been shown to target the Gac/Rsm two-component system in Pseudomonas aeruginosa, a key pathway in the regulation of virulence and biofilm formation. nih.gov This finding suggests that benzothiazole compounds could act as antibacterial synergists by disrupting bacterial signaling pathways.
Investigation of Resistance Mechanisms Related to Compound Action
The development of resistance is a significant challenge in the long-term efficacy of antimicrobial agents. While specific resistance mechanisms to this compound have not been reported, studies on other benzothiazole-based inhibitors offer some perspective.
For a benzothiazole-based DNA gyrase inhibitor, the frequency of resistance in Acinetobacter baumannii and Escherichia coli was found to be low. acs.org However, it is well-established that bacteria within biofilms can exhibit significantly higher resistance to antimicrobial agents compared to their planktonic counterparts. nih.gov This increased resistance is often multifactorial, involving restricted penetration of the drug, altered microenvironment, and the expression of resistance genes.
Computational and Theoretical Chemistry Studies
Molecular Docking Investigations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial for understanding the functional role of a compound by simulating its interaction with a biological target.
Molecular docking simulations are extensively used to predict the non-covalent interactions between a ligand, such as N-(6-bromo-1,3-benzothiazol-2-yl)acetamide, and a target protein. These interactions primarily include hydrogen bonds, hydrophobic interactions, electrostatic forces, and van der Waals forces. The strength of these interactions is quantified by a scoring function, which estimates the binding affinity and is often expressed as a negative value (e.g., in kcal/mol) or as a predicted inhibitory constant (pIC₅₀).
In studies involving related benzothiazole (B30560) acetamide (B32628) derivatives, molecular docking has been successfully employed to predict binding affinities against various protein targets. For instance, derivatives of N-(2-acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide were identified as inhibitors of the BCR-ABL1 kinase, a key protein in chronic myeloid leukemia. nih.gov The most potent of these compounds demonstrated significant inhibitory activity, which correlated with the binding modes predicted by docking simulations. nih.gov Similarly, docking studies on benzothiazole derivatives targeting the DNA gyrase B subunit of E. coli have been performed to predict their binding interactions and antimicrobial potential. nih.govacs.org These studies help in ranking potential drug candidates based on their predicted affinity, prioritizing them for further experimental testing. acs.org
Table 1: Examples of Predicted Binding Affinities for Benzothiazole Derivatives Against Various Targets
| Compound Class | Target Protein | Predicted Affinity Metric | Finding |
|---|---|---|---|
| N-(2-acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide derivatives | BCR-ABL1 Kinase | IC₅₀ | The most potent compound showed an IC₅₀ value of 0.98 μM against K562 cells. nih.gov |
| Benzoxazine Acetamide Scaffolds | DNA Gyrase B | IC₅₀ | A lead compound showed an IC₅₀ value of 6.3 ± 0.1 μM against the DNA gyrase enzyme. acs.org |
| Aryl sulfonamide anthranilate hydroxamate inhibitors | Matrix Metalloproteinase-9 (MMP-9) | pIC₅₀ | A series of 67 inhibitors possessed pIC₅₀ values in the range of 5.221 to 9.000. nih.gov |
| 2-(5-(quinolin-6-yl)-1,3,4-oxadiazol-2-yl)acetamide derivatives | PI3Kα | - | Docking-based screening led to the identification of potent inhibitors. nih.gov |
This table is generated based on data for related benzothiazole and acetamide derivatives to illustrate the application of molecular docking.
A primary output of molecular docking is the determination of the binding pose, which is the specific three-dimensional orientation and conformation of the ligand within the protein's active site. This mapping is critical for understanding the structure-activity relationship (SAR). For a ligand to be effective, it must adopt a conformation that allows for optimal interactions with the active site residues.
Docking studies on benzothiazole derivatives reveal how the core scaffold and its substituents fit within the binding pocket. acs.org For example, simulations can show the this compound molecule orienting its benzothiazole ring within a hydrophobic pocket while the acetamide group acts as a hydrogen bond donor or acceptor. The bromine atom at the 6-position can also form specific halogen bonds or hydrophobic interactions that contribute to the binding stability. researchgate.net The analysis of these binding poses provides a rational basis for designing new analogs with improved affinity and selectivity by modifying the chemical structure to enhance favorable interactions or eliminate steric clashes. acs.orgnih.gov
By analyzing the predicted binding poses, researchers can identify the key amino acid residues in the receptor's active site that form crucial interactions with the ligand. acs.org These critical residues are essential for stabilizing the ligand-protein complex. For example, in the study of Topoisomerase I inhibitors, docking revealed that a benzothiazole-containing compound formed two hydrogen bonds with the residues Arg364 and Asp533. nih.gov
Identifying these "hot spots" of interaction is invaluable for several reasons. It helps validate the docking model if the identified residues are known to be important for the protein's function. Furthermore, it provides a detailed roadmap for medicinal chemists to design new molecules. Modifications can be specifically aimed at strengthening interactions with these critical residues, for instance, by adding a functional group that can form an additional hydrogen bond or a hydrophobic moiety to better occupy a greasy pocket. nih.gov
Pharmacophore Modeling
Pharmacophore modeling is another powerful computational method used in drug design. A pharmacophore is an abstract representation of all the essential steric and electronic features that are necessary to ensure optimal molecular interactions with a specific biological target.
Ligand-based pharmacophore models are developed when the 3D structure of the target protein is unknown or when a set of active ligands is available. The process involves aligning a set of structurally diverse molecules with known biological activities and extracting the common chemical features responsible for their activity. nih.gov These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, aromatic rings, and positive/negative ionizable groups.
For benzothiazole-based compounds, a pharmacophore model might consist of features like an aromatic ring from the benzothiazole core, a hydrogen bond acceptor from the acetamide carbonyl group, and a hydrophobic feature corresponding to the bromine substituent. ugm.ac.id Once developed and validated, these models serve as 3D queries to predict the activity of new, untested compounds. A study on MMP-9 inhibitors, for example, generated a five-point pharmacophore hypothesis (DDHRR_1) from a set of 67 known inhibitors, which was then used to predict the activity of other compounds. nih.gov
Table 2: Example of a Ligand-Based Pharmacophore Model
| Study Subject | Model Name | Pharmacophore Features | Validation |
|---|---|---|---|
| MMP-9 Inhibitors | DDHRR_1 | 2 Donors, 1 Hydrophobic, 2 Aromatic Rings | Statistically validated with high correlation coefficients (R² = 0.9076, Q² = 0.8170). nih.gov |
| ERα Inhibitors | Model 2 | 1 Hydrophobic, 1 Hydrogen Bond Acceptor, Aromatic Interactions | Validated using a large dataset of active compounds and decoys. ugm.ac.id |
| Topoisomerase I Inhibitors | Hypo1 | Not specified | Used to screen a database and identify novel hit molecules. nih.gov |
This table provides examples from studies on related compound classes to demonstrate the principles of pharmacophore model development.
One of the most significant applications of a validated pharmacophore model is in virtual screening. ugm.ac.id Large chemical databases, containing millions of compounds, can be rapidly searched using the pharmacophore model as a filter. acs.org This process identifies molecules from the database that match the defined pharmacophoric features, thus having a high probability of being active against the target of interest.
This approach significantly narrows down the number of compounds that need to be synthesized and tested experimentally, saving considerable time and resources. For example, a pharmacophore model developed for DNA gyrase B inhibitors was used to screen the ZINC database, leading to the identification of six novel hits that were subsequently confirmed through biological assays. acs.org Similarly, virtual screening has been used to discover novel PI3Kα inhibitors and BCR-ABL1 inhibitors from large compound libraries. nih.govnih.gov This highlights the power of pharmacophore-based virtual screening in identifying novel scaffolds, such as derivatives of this compound, for therapeutic development. mdpi.com
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. For this compound, DFT calculations, particularly using the B3LYP functional with a suitable basis set like 6-311G++(d,p), are commonly employed to achieve a balance between accuracy and computational cost. Current time information in Edmonton, CA.
The first step in computational analysis is to determine the most stable three-dimensional structure of the molecule through geometry optimization. This process minimizes the energy of the molecule to find its equilibrium geometry. For this compound, this involves optimizing bond lengths, bond angles, and dihedral angles.
Table 1: Illustrative Optimized Geometrical Parameters for a Benzothiazole Derivative
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C-S | 1.76 | C-N-C | 110.2 |
| C=N | 1.37 | N-C-S | 115.1 |
| C-Br | 1.89 | C-C-Br | 120.5 |
| N-C(acetamide) | 1.38 | C-N-H | 118.9 |
| C=O | 1.23 | O=C-N | 123.4 |
Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental in understanding the chemical reactivity and electronic properties of a molecule. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor.
The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. The energy gap (ΔE) between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. For substituted benzothiazoles, the HOMO-LUMO gap is influenced by the nature and position of the substituents.
Table 2: Representative Frontier Molecular Orbital Energies and Energy Gap
| Parameter | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -1.8 |
| Energy Gap (ΔE) | 4.7 |
Note: These values are representative for a substituted benzothiazole and serve as an illustration.
The distribution of electron density in a molecule is key to understanding its reactivity. Mulliken charge analysis provides a means of estimating the partial atomic charges, indicating the localization of charge on individual atoms.
A Molecular Electrostatic Potential (MESP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. In an MESP map, regions of negative potential (typically colored red) indicate areas that are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-poor and are prone to nucleophilic attack. For this compound, the MESP map would likely show negative potential around the nitrogen and oxygen atoms of the acetamide group and the nitrogen and sulfur atoms of the benzothiazole ring, making them potential sites for interaction with electrophiles.
Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. These include:
Chemical Hardness (η): A measure of the resistance to change in electron distribution. It is calculated as (E_LUMO - E_HOMO) / 2.
Chemical Softness (S): The reciprocal of chemical hardness (1/η).
Electronegativity (χ): The power of an atom to attract electrons to itself. It is calculated as -(E_HOMO + E_LUMO) / 2.
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. It is calculated as χ² / (2η).
These descriptors are useful for comparing the reactivity of different molecules within a series.
Table 3: Illustrative Global Reactivity Descriptors
| Descriptor | Value (eV) |
| Chemical Hardness (η) | 2.35 |
| Chemical Softness (S) | 0.43 |
| Electronegativity (χ) | 4.15 |
| Electrophilicity Index (ω) | 3.67 |
Note: These values are calculated from the representative HOMO/LUMO energies in Table 2 and are for illustrative purposes.
Prediction of Spectroscopic Properties
Computational methods can also be used to predict the spectroscopic properties of molecules, which can be compared with experimental data to confirm the molecular structure.
The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach for calculating NMR chemical shifts. mdpi.com By performing GIAO calculations on the optimized geometry of this compound, it is possible to predict the ¹H and ¹³C NMR spectra. These theoretical chemical shifts can then be correlated with experimental spectra to aid in the assignment of peaks. The accuracy of the calculated shifts depends on the level of theory, the basis set, and the inclusion of solvent effects.
Table 4: Representative Calculated ¹H and ¹³C NMR Chemical Shifts for a Benzothiazole Derivative
| Atom | Calculated ¹H Chemical Shift (ppm) | Calculated ¹³C Chemical Shift (ppm) |
| Benzothiazole-H | 7.2 - 8.1 | - |
| Acetamide-CH₃ | 2.2 | 24.5 |
| Benzothiazole-C | - | 115 - 155 |
| Acetamide-C=O | - | 169.0 |
Note: This table provides a typical range of chemical shifts for such a molecule for illustrative purposes.
Future Research and Therapeutic Potential of this compound
The benzothiazole scaffold is a cornerstone in medicinal chemistry, with its derivatives showing a wide array of pharmacological activities. Within this important class of compounds, this compound stands out as a key intermediate for the synthesis of novel therapeutic agents. This article explores the future research directions and therapeutic potential stemming from this specific chemical entity, focusing on rational drug design, exploration of new biological targets, advanced computational methods, and preclinical development considerations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
